3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds are promising starting molecules for designing potent BRD4 BD inhibitors .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves selective and stepwise functionalization of the pyridazine scaffold . The specific synthesis process of “this compound” is not explicitly mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “this compound”, has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as [1,2,4]triazolo[4,3-b]pyridazine derivatives, exhibit significant importance in medicinal chemistry due to their diverse pharmaceutical applications. A study elucidated the synthesis of a compound closely related to 3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, revealing its potential in drug development. The compound was synthesized through a series of reactions involving 2-(4-chloro-3 methylphenoxy) acetic acid and 3-chloro-6-hydrazinylpyridazine, followed by further chemical modifications. The structure of the synthesized compound was confirmed through various spectroscopic techniques and X-ray diffraction, providing insight into its molecular configuration and potential reactivity. This research highlights the relevance of pyridazine analogs in the development of new pharmaceutical agents, underscoring the versatility of heterocyclic compounds in medicinal chemistry (Sallam et al., 2021).
Synthetic Routes to Heterocyclic Compounds
Another study focused on the synthesis of various heterocyclic compounds from 3-hydrazinopyridazine, demonstrating the chemical versatility of pyridazine derivatives. This work provides a foundational understanding of the chemical reactions that can be used to create a wide array of compounds, including those similar to this compound. The ability to generate different heterocycles from a common precursor underlines the significance of pyridazine derivatives in synthetic chemistry and drug design, offering pathways to novel compounds with potential therapeutic applications (Deeb et al., 2005).
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves the inhibition of bromodomains . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Future Directions
The future directions for research on [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine”, involve the development of BRD4 inhibitors against various diseases . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .
properties
IUPAC Name |
3-benzylsulfanyl-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-2-25-17-10-8-16(9-11-17)18-12-13-19-21-22-20(24(19)23-18)26-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZLGCZKJYSNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.